o-((5-Methylfuran-2-yl)methyl)hydroxylamine
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Overview
Description
o-((5-Methylfuran-2-yl)methyl)hydroxylamine: is an organic compound that features a furan ring substituted with a methyl group and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-((5-Methylfuran-2-yl)methyl)hydroxylamine typically involves the reaction of 5-methylfurfural with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: o-((5-Methylfuran-2-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: o-((5-Methylfuran-2-yl)methyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive hydroxylamine group .
Medicine: The compound’s structure can be modified to create derivatives with specific biological activities .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties .
Mechanism of Action
The mechanism by which o-((5-Methylfuran-2-yl)methyl)hydroxylamine exerts its effects involves its reactive hydroxylamine group. This group can form covalent bonds with various molecular targets, including proteins and nucleic acids. The compound can act as a nucleophile, attacking electrophilic centers in target molecules, leading to the formation of stable adducts .
Comparison with Similar Compounds
5-Methylfurfural: A precursor in the synthesis of o-((5-Methylfuran-2-yl)methyl)hydroxylamine.
Furfurylamine: Another furan derivative with similar reactivity.
Hydroxylamine: The parent compound of the hydroxylamine group.
Uniqueness: this compound is unique due to the presence of both a furan ring and a hydroxylamine group.
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
O-[(5-methylfuran-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H9NO2/c1-5-2-3-6(9-5)4-8-7/h2-3H,4,7H2,1H3 |
InChI Key |
YYMJMOWIVXUIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CON |
Origin of Product |
United States |
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